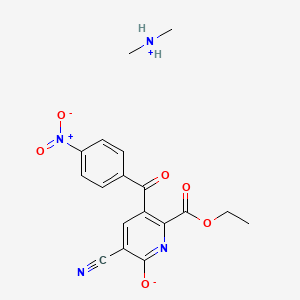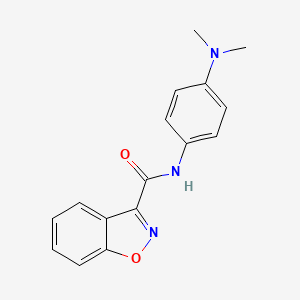
Hif-1|A-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hif-1|A-IN-5 is a chemical compound known for its role as an inhibitor of hypoxia-inducible factor 1 alpha (HIF-1α) Hypoxia-inducible factor 1 alpha is a transcription factor that plays a crucial role in cellular response to low oxygen levels (hypoxia)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hif-1|A-IN-5 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: The final step often involves coupling the intermediates under specific conditions, such as using catalysts or specific solvents, to form this compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like crystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions: Hif-1|A-IN-5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Nucleophiles and Electrophiles: Common nucleophiles include hydroxide ions, alkoxide ions, and amines, while common electrophiles include alkyl halides, acyl halides, and carbonyl compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of products, depending on the functional groups involved.
科学的研究の応用
Hif-1|A-IN-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the hypoxia response pathway and to develop new chemical probes.
Biology: It is employed in cell culture studies to investigate the role of hypoxia-inducible factor 1 alpha in cellular processes such as angiogenesis, metabolism, and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for cancer treatment, as it can inhibit the hypoxia response pathway, which is often upregulated in tumors.
Industry: It is used in the development of new drugs and therapeutic strategies targeting hypoxia-inducible factor 1 alpha.
作用機序
Hif-1|A-IN-5 can be compared with other hypoxia-inducible factor 1 alpha inhibitors, such as:
Ganetespib: A heat shock protein 90 inhibitor that indirectly inhibits hypoxia-inducible factor 1 alpha by destabilizing its protein structure.
Topotecan: A topoisomerase I inhibitor that reduces hypoxia-inducible factor 1 alpha levels by inhibiting its transcription.
PX-478: A direct inhibitor of hypoxia-inducible factor 1 alpha that blocks its transcriptional activity.
Uniqueness: this compound is unique in its specific mechanism of action, directly targeting hypoxia-inducible factor 1 alpha and modulating its activity. This specificity makes it a valuable tool for studying the hypoxia response pathway and developing targeted therapies for diseases such as cancer.
類似化合物との比較
- Ganetespib
- Topotecan
- PX-478
- Aminoflavone
- Fluorine-19-fluorodeoxyglucose
特性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
N-[4-(dimethylamino)phenyl]-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-19(2)12-9-7-11(8-10-12)17-16(20)15-13-5-3-4-6-14(13)21-18-15/h3-10H,1-2H3,(H,17,20) |
InChIキー |
AFVFBXTUFOBKBU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=NOC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


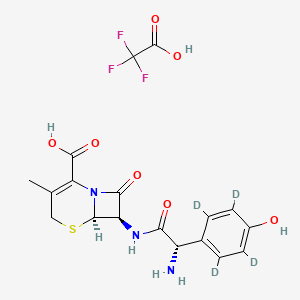


![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
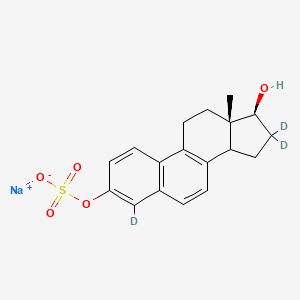
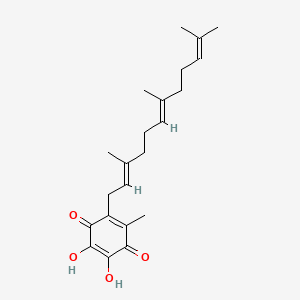
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)
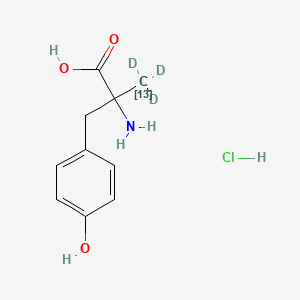

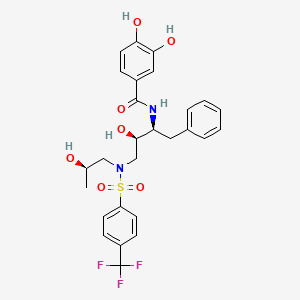
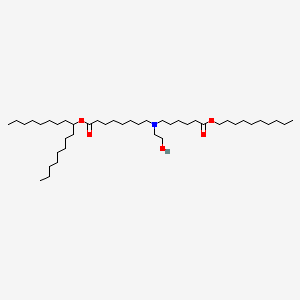
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
